molecular formula C8H5FO2S B2999072 Phenylethynesulfonyl fluoride CAS No. 1934612-54-0

Phenylethynesulfonyl fluoride

Cat. No.: B2999072
CAS No.: 1934612-54-0
M. Wt: 184.18
InChI Key: TUWFTGFTYXBVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylethynesulfonyl fluoride is an organic compound with the molecular formula C7H7FO2S. It is a serine protease inhibitor commonly used in biochemistry for the preparation of cell lysates. This compound is known for its ability to inhibit serine hydrolases by reacting specifically with the active site serine residue in these enzymes .

Mechanism of Action

Target of Action

Phenylethynesulfonyl fluoride (PMSF) primarily targets serine proteases . These enzymes play a crucial role in various cellular processes, including digestion, immune response, blood clotting, and cell division .

Mode of Action

PMSF acts as an irreversible inhibitor of serine proteases . It specifically reacts with the active site serine residue in serine hydrolases . This specificity is due to the hyperactivity of that serine residue caused by the specific environmental conditions in the enzyme’s active site . The result is the formation of an irreversible enzyme-PMS complex .

Biochemical Pathways

PMSF affects the biochemical pathways involving serine proteases. By inhibiting these enzymes, PMSF can impact processes such as protein digestion, immune response, and blood clotting . The exact downstream effects would depend on the specific serine protease being inhibited and its role in the organism’s physiology.

Pharmacokinetics

It’s known that pmsf is unstable in aqueous solutions, with a short half-life . Its stability improves in non-aqueous solutions such as isopropanol, ethanol, methanol, or 1,2-propanediol . These properties likely impact the bioavailability of PMSF, but more research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The primary result of PMSF’s action is the inhibition of serine proteases, leading to a decrease in the processes these enzymes facilitate . For example, in the context of a laboratory, PMSF is often used in cell lysate preparation to prevent protein degradation .

Action Environment

The action of PMSF is influenced by environmental factors such as pH and temperature . For instance, PMSF is almost completely degraded after 1 day at 4˚C, pH 8 . Therefore, these factors must be carefully controlled to maintain the efficacy and stability of PMSF.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylethynesulfonyl fluoride can be synthesized through various methods. One common approach involves the reaction of phenylmethanesulfonyl chloride with potassium fluoride in the presence of a suitable solvent such as acetonitrile. The reaction typically occurs at room temperature and yields this compound as a white solid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Phenylethynesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamide: Formed from the reaction with amines

    Sulfonate Ester: Formed from the reaction with alcohols

    Phenylmethanesulfonic Acid: Formed from hydrolysis

Properties

IUPAC Name

2-phenylethynesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWFTGFTYXBVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934612-54-0
Record name phenylethynesulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.